molecular formula C22H30N6O3S B195663 Avitriptan CAS No. 151140-96-4

Avitriptan

Cat. No.: B195663
CAS No.: 151140-96-4
M. Wt: 458.6 g/mol
InChI Key: WRZVGHXUPBWIOO-UHFFFAOYSA-N
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Description

Avitriptan is a compound belonging to the triptan family, which is primarily known for its use in the treatment of migraines. It acts as an agonist for the serotonin 5-HT1B and 5-HT1D receptors. Despite its potential, this compound was never marketed .

Biochemical Analysis

Biochemical Properties

Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .

Cellular Effects

The interaction between this compound and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that this compound influences cell function through its interaction with this receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .

Temporal Effects in Laboratory Settings

In a study conducted to assess the bioavailability of this compound, it was found that the bioavailability of this compound was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for this compound could be related to the manner in which the drug emptied from the stomach .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg this compound capsule to human subjects

Metabolic Pathways

This compound’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that this compound may influence metabolic pathways through its interaction with this enzyme .

Transport and Distribution

The study on this compound’s bioavailability found that upon emptying from the stomach, this compound was rapidly absorbed from the upper small intestine . This suggests that this compound’s transport and distribution within the body may be influenced by gastrointestinal transit .

Subcellular Localization

This compound’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that this compound may influence the subcellular localization of AhR, potentially affecting its activity or function .

Preparation Methods

The synthesis of Avitriptan involves multiple steps, starting with the preparation of the indole core, which is a common feature in many triptan derivatives. The synthetic route typically involves Fischer indole synthesis using acid catalysis. The process includes the protection of the methylaminosulphonyl moiety and careful control of reaction conditions to minimize impurities . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Avitriptan undergoes various chemical reactions, including:

Scientific Research Applications

Avitriptan has been studied for its potential off-label applications. It has been identified as a ligand and agonist of the human aryl hydrocarbon receptor, which induces the expression of CYP1A1 in hepatic and intestinal cells. Additionally, its role as a serotonin receptor agonist makes it a valuable compound for research in neuropharmacology and migraine treatment .

Mechanism of Action

Avitriptan exerts its effects by acting as an agonist for the serotonin 5-HT1B and 5-HT1D receptors. This action leads to the inhibition of adenylate cyclase, resulting in vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. These combined effects help alleviate migraine symptoms .

Comparison with Similar Compounds

Avitriptan is similar to other triptans such as sumatriptan, rizatriptan, and donitriptan. it has unique properties, such as its ability to act as a ligand for the aryl hydrocarbon receptor, which is not commonly observed in other triptans . This unique feature may offer additional therapeutic applications beyond migraine treatment.

Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Donitriptan
  • Naratriptan
  • Eletriptan

Properties

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVGHXUPBWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164718
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151140-96-4
Record name Avitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151140-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avitriptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of crude 3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate (18.3 mmol, 1.0 equiv.) in 225 mL of anhydrous acetonitrile was added 3.03 g (18.3 mmol, 1.0 equiv.) of potassium iodide, 3.81 mL (21.9 mmol, 1.2 equiv.) of N,N-diisopropylethylamine and 3.89 g (20.1 mmol, 1.1 equiv.) of 1-(5-methoxy-4-pyrimidinyl)piperazine. The mixture was heated to reflux for sixteen hours. The reaction mixture was concentrated in vacuo and the residue was taken up in 500 mL of chloroform. The organic layer was washed with 100 mL portions of 10% potassium carbonate and saturated aqueous sodium chloride. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield an oil. The oil was purified by chromatography on silica gel using 5% methanol in methylene chloride containing 0.5% concentrated aqueous ammonium hydroxide followed by chromatography on silica gel using 20% methanol in ethyl acetate to obtain 4.83 g (58%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine. The hydrochloride salt was prepared by addition of 3N ethanolic HCl. Two recrystallizations from hot methanol gave 4.05 g (68%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine hydrochloride, m.p. 170° C. (d). Elemental analysis calculated for C22H30N6O3S/3 HCl: C, 46.52; H, 5.86; N, 14.80; found: C, 46.14; H, 6.22; N, 14.51.
Name
3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate
Quantity
18.3 mmol
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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